molecular formula C22H24N2O6S B2490302 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 922120-95-4

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No. B2490302
CAS RN: 922120-95-4
M. Wt: 444.5
InChI Key: JETLLFRUPMJPCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves sophisticated chemical reactions to achieve desired structural features. For example, a synthesis involving Pummerer-type cyclization has been used to create compounds with dimethoxy tetrahydroisoquinoline and benzazepine structures, demonstrating the complexity and versatility of synthetic approaches in this chemical domain (Saitoh et al., 2001). Another study describes a facile synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, highlighting the innovative approaches to synthesizing compounds with similar structural motifs (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often complex, involving multiple rings and functional groups. For instance, the synthesis and structural elucidation of substituted acetamide derivatives of dimethoxy tetrahydroisoquinoline have provided insights into the molecular architecture of related compounds (Aghekyan & Panosyan, 2016).

Chemical Reactions and Properties

Chemical reactions involving the compound and its analogs are diverse, reflecting the compound's reactivity and potential for functionalization. A study on the visible light-promoted synthesis of sulfonylmethylisoquinoline diones reveals the chemical reactivity and potential transformations of related molecules (Liu et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical applications. While specific data on the physical properties of "N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzofuran-2-carboxamide" are not detailed, studies on similar compounds provide valuable insights. For example, the synthesis of isoquinoline derivatives and their physical characterization help understand the solubility and stability aspects (Xu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, potential for interaction with biological molecules, and chemical stability, are of significant interest. Research on the synthesis and evaluation of isoquinoline derivatives for potential tumor imaging applications indicates the diverse chemical properties and biological relevance of such compounds (Xu et al., 2009).

Mechanism of Action

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-28-19-11-15-7-9-24(14-17(15)13-20(19)29-2)31(26,27)10-8-23-22(25)21-12-16-5-3-4-6-18(16)30-21/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLLFRUPMJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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